4-Benzyloxybutanamidine hydrochloride

Description

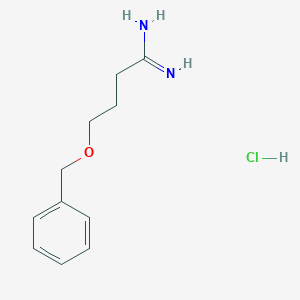

4-Benzyloxybutanamidine hydrochloride is an amidine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to a four-carbon butanamidine backbone, with a hydrochloride salt enhancing its stability and solubility. Amidines are nitrogen-containing compounds with broad applications in medicinal chemistry, including enzyme inhibition and receptor modulation .

Properties

CAS No. |

85173-92-8 |

|---|---|

Molecular Formula |

C11H17ClN2O |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

4-phenylmethoxybutanimidamide;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H3,12,13);1H |

InChI Key |

WGRPLQHUIKFCPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC(=N)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-benzyloxybutanamidine hydrochloride with pharmacologically relevant amidines, benzyloxy derivatives, and hydrochloride salts, based on structural and functional similarities.

Structural Analogs in the Amidine Family

a) 4-(Benzyloxy)benzimidamide Hydrochloride (CAS 57928-60-6)

- Structure : Features a benzyloxy group attached to a benzene ring linked to an imidamide (NH₂C=NH) moiety, forming a hydrochloride salt.

- Key Differences : Unlike 4-benzyloxybutanamidine, this compound lacks the aliphatic butanamidine chain, instead incorporating an aromatic imidamide group. This structural variation may reduce flexibility and alter binding affinity in biological systems .

- Applications : Used in synthetic intermediates for kinase inhibitors due to its planar aromatic system.

b) 4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6)

Hydrochloride Salts with Benzyl or Aromatic Moieties

a) Benzydamine Hydrochloride

- Structure : A benzindazole derivative with a tertiary amine and benzyl group.

- Key Differences : Benzydamine’s indazole ring and tertiary amine confer anti-inflammatory properties, unlike 4-benzyloxybutanamidine’s amidine group, which may target different pathways .

b) Memantine Hydrochloride

Physicochemical Properties and Toxicity

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Toxicity Notes |

|---|---|---|---|---|---|

| 4-Benzyloxybutanamidine HCl | C₁₁H₁₇ClN₂O | ~228.7 | Amidine, Benzyloxy, HCl | High (ionic) | Limited data; handle cautiously |

| 4-(Benzyloxy)benzimidamide HCl | C₁₄H₁₅ClN₂O | 270.74 | Imidamide, Benzyloxy, HCl | Moderate | Used in controlled synthesis |

| Benzydamine HCl | C₁₉H₂₃ClN₂O | 345.86 | Indazole, Tertiary amine, HCl | High | Known anti-inflammatory agent |

Notes:

- Amidines like 4-benzyloxybutanamidine exhibit higher basicity (pKa ~11) compared to carboxylic acids (pKa ~4–5) due to protonation at the amidine nitrogen .

- Toxicity data for 4-benzyloxybutanamidine are scarce; structurally related compounds (e.g., 4-(bromomethyl)benzaldehyde) emphasize the need for cautious handling due to unstudied toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.